Benzyl 4-iodopiperidine-1-carboxylate
Overview
Description
Benzyl 4-iodopiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H16INO2 and a molecular weight of 345.18 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features an iodine atom attached to the fourth position of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-iodopiperidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the iodination of benzyl piperidine-1-carboxylate. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-iodopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other parts of the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield benzyl 4-azidopiperidine-1-carboxylate .
Scientific Research Applications
Benzyl 4-iodopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving iodine-containing molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways, often utilizes this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 4-iodopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in these interactions, often participating in halogen bonding and other non-covalent interactions that influence the compound’s biological activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Benzyl 4-chloropiperidine-1-carboxylate
- Benzyl 4-bromopiperidine-1-carboxylate
- Benzyl 4-fluoropiperidine-1-carboxylate
Comparison: Benzyl 4-iodopiperidine-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine result in stronger halogen bonding interactions, which can influence the compound’s reactivity and biological activity .
Properties
IUPAC Name |
benzyl 4-iodopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRXUEGQXJQJJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1I)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693066 | |
Record name | Benzyl 4-iodopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-00-3 | |
Record name | Benzyl 4-iodopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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